molecular formula C15H8N4O3S2 B4048983 5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4048983
M. Wt: 356.4 g/mol
InChI Key: NPZYTBOTBJAKQW-WQLSENKSSA-N
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Description

5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C15H8N4O3S2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.00378248 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader class of compounds synthesized for their potential biological activities. For instance, derivatives of 4-thiazolidinone, which share a similar core structure, have been evaluated for their antitubercular and antimicrobial activities. These compounds have shown significant activity against bacteria such as Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections (Samadhiya et al., 2014).

Antitumor Activity

Thiazoloquinazolines, which are structurally related to the compound , have been synthesized and studied for their antitumor activities. Certain derivatives have shown promising results against various cancer cell lines, suggesting their potential in cancer treatment (Ye Jiao et al., 2015).

Anti-leishmanial Activity

Compounds containing thiadiazole and triazole moieties have been evaluated for their anti-leishmanial activities. These studies have shown that some derivatives exhibit significant activity against the promastigote form of Leishmania major, which causes leishmaniasis (Tahghighi et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Research has also been conducted on derivatives for their antimicrobial and anti-inflammatory properties. These studies have identified compounds with significant biological activities, indicating their potential as novel therapeutic agents for treating infections and inflammation (Suresh et al., 2016).

Supramolecular Self-Assembly

The structural features of these compounds allow for interesting supramolecular self-assembly, driven by hydrogen bonding and diverse π–hole interactions. These properties are explored for their applications in materials science, particularly in the development of novel materials with specific electronic and structural properties (Andleeb et al., 2017).

Properties

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O3S2/c20-14-12(8-9-3-5-10(6-4-9)19(21)22)24-15-16-13(17-18(14)15)11-2-1-7-23-11/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZYTBOTBJAKQW-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 3
5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 4
5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 5
5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 6
Reactant of Route 6
5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.